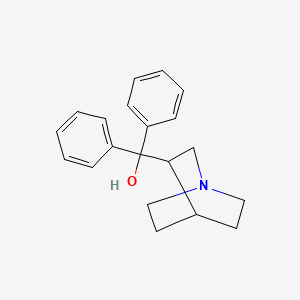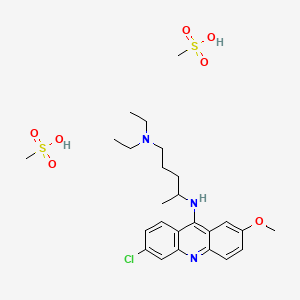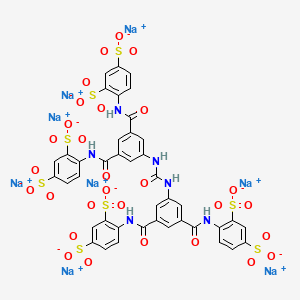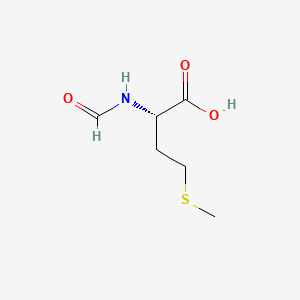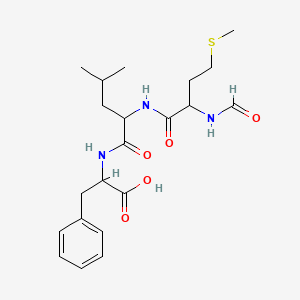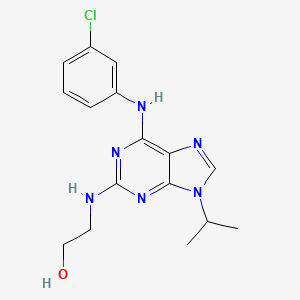
二酰基甘油激酶抑制剂 i
描述
R 59-022 是一种化学化合物,以其作为二酰基甘油激酶抑制剂的作用而闻名。它也被认为是一种 5-羟色胺受体拮抗剂和蛋白激酶 C 的激活剂。
科学研究应用
R 59-022 具有广泛的科学研究应用,包括:
化学: 它被用作研究二酰基甘油激酶活性和蛋白激酶 C 激活的工具。
生物学: 它被用于研究细胞信号通路,特别是涉及二酰基甘油和蛋白激酶 C 的通路。
医学: 它在治疗涉及二酰基甘油激酶活性失调的疾病(如癌症和病毒感染)方面具有潜在的治疗应用。
工业: 它用于开发新药和治疗剂
作用机制
R 59-022 通过抑制二酰基甘油激酶发挥作用,二酰基甘油激酶是一种参与将二酰基甘油磷酸化为磷脂酸的酶。这种抑制导致二酰基甘油积累,从而激活蛋白激酶 C。 蛋白激酶 C 的激活触发各种下游信号通路,导致细胞反应,例如血小板聚集增加和病毒进入抑制 .
生化分析
Biochemical Properties
Diacylglycerol Kinase Inhibitor I interacts with DGK, inhibiting its activity with an IC50 value of 2.8 µM . This inhibition prevents the phosphorylation of DAG to PA . It also acts as a 5-HT Receptor antagonist and can activate protein kinase C (PKC) . The compound potentiates thrombin-induced diacylglycerol production in platelets and inhibits phosphatidic acid production in neutrophils .
Cellular Effects
The inhibition of DGK by Diacylglycerol Kinase Inhibitor I has several effects on cellular processes. It enhances the activation, proliferation, migration, and effector function of adaptive and innate immune cells . It also increases retrograde transport but has little impact on recycling or degradation . The inhibitor treatment strongly affects endosome morphology, increasing endosomal tubulation and size .
Molecular Mechanism
Diacylglycerol Kinase Inhibitor I exerts its effects at the molecular level by inhibiting the activity of DGK, thereby preventing the conversion of DAG to PA . This inhibition disrupts the balance between these two lipid second messengers, leading to an increase in DAG levels and a decrease in PA levels . This alteration in lipid balance can affect various signaling pathways, including those involving PKC and RasGRP .
Temporal Effects in Laboratory Settings
Over time, the effects of Diacylglycerol Kinase Inhibitor I can change. For example, the inhibitor treatment strongly affects endosome morphology, increasing endosomal tubulation and size
Dosage Effects in Animal Models
In animal disease models, DGKα inhibitors, which include Diacylglycerol Kinase Inhibitor I, limit CD8+ expansion and immune-mediated tissue damage
Metabolic Pathways
Diacylglycerol Kinase Inhibitor I is involved in the phosphoinositide signaling pathway . It inhibits DGK, which mediates the conversion of DAG to PA, a key step in this pathway
Transport and Distribution
It is known that the inhibitor treatment strongly affects endosome morphology, suggesting that it may influence the localization or accumulation of certain cellular components .
Subcellular Localization
Given its role in inhibiting DGK, it is likely that it localizes to areas where DGK is active, such as the plasma membrane
准备方法
合成路线和反应条件
反应条件通常包括使用有机溶剂、催化剂和受控温度以确保所需的化学转化 .
工业生产方法
R 59-022 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度。 这包括使用高效反应器、连续监测反应参数以及结晶和色谱等纯化技术 .
化学反应分析
反应类型
R 59-022 经历各种化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢气,导致形成氧化产物。
还原: 这种反应涉及添加氢气或去除氧气,导致形成还原产物。
常见试剂和条件
这些反应中使用的常见试剂包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)和各种催化剂。 反应条件通常涉及受控温度、压力和 pH 值,以确保所需的化学转化 .
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定反应条件和试剂。 例如,氧化反应可能会产生氧化衍生物,而取代反应可能会产生 R 59-022 的取代类似物 .
相似化合物的比较
R 59-022 在其作为二酰基甘油激酶抑制剂和 5-羟色胺受体拮抗剂的双重作用方面是独一无二的。类似的化合物包括:
R 59-022 盐酸盐: R 59-022 的盐酸盐形式,具有类似的生物活性。
二酰基甘油激酶抑制剂 I: 另一种具有可比较抑制活性的二酰基甘油激酶抑制剂。
5-羟色胺受体拮抗剂: 一类拮抗 5-羟色胺受体的化合物,但可能不会抑制二酰基甘油激酶
这些化合物与 R 59-022 有一些相似之处,但它们的具体生物活性和作用机制不同。
属性
IUPAC Name |
6-[2-[4-[(4-fluorophenyl)-phenylmethylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3OS/c1-19-24(26(32)31-17-18-33-27(31)29-19)13-16-30-14-11-22(12-15-30)25(20-5-3-2-4-6-20)21-7-9-23(28)10-8-21/h2-10,17-18H,11-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVJXLPANKSLLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=CC=C4)C5=CC=C(C=C5)F)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239254 | |
| Record name | R 59022 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93076-89-2 | |
| Record name | R 59022 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093076892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R 59022 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-59-022 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF550QIT3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


